REACTION_SMILES
|
[Br:1][c:2]1[c:3]([NH2:4])[c:5]([Br:13])[cH:6][c:7]([C:9]([CH3:10])([CH3:11])[CH3:12])[cH:8]1.[CH3:23][CH2:24][O:25][C:26]([CH3:27])=[O:28].[CH3:29][CH2:30][OH:31].[N:19]([O-:20])=[O:21].[Na+:22].[OH2:32].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[Br:1][c:2]1[cH:3][c:5]([Br:13])[cH:6][c:7]([C:9]([CH3:10])([CH3:11])[CH3:12])[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)c1cc(Br)c(N)c(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)c1cc(Br)cc(Br)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |